molecular formula C5H14O2Si B14389692 Dimethyl[(propan-2-yl)oxy]silanol CAS No. 88221-46-9

Dimethyl[(propan-2-yl)oxy]silanol

Cat. No.: B14389692
CAS No.: 88221-46-9
M. Wt: 134.25 g/mol
InChI Key: CGUNIQAJZZULRD-UHFFFAOYSA-N
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Description

Dimethyl[(propan-2-yl)oxy]silanol is a silanol derivative characterized by a silicon atom bonded to two methyl groups, an isopropyloxy (propan-2-yl oxy) group, and a hydroxyl (-OH) moiety. Its structure (CH₃)₂Si(OCH(CH₃)₂)OH places it within the organosilanol family, which is critical in materials science due to its reactivity and role in forming siloxane networks via condensation reactions . The compound’s hybrid organic-inorganic nature enables applications in coatings, adhesives, and nanotechnology, where its substituents influence solubility, stability, and reactivity .

Properties

CAS No.

88221-46-9

Molecular Formula

C5H14O2Si

Molecular Weight

134.25 g/mol

IUPAC Name

hydroxy-dimethyl-propan-2-yloxysilane

InChI

InChI=1S/C5H14O2Si/c1-5(2)7-8(3,4)6/h5-6H,1-4H3

InChI Key

CGUNIQAJZZULRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](C)(C)O

Origin of Product

United States

Preparation Methods

Hydrolysis of Chlorosilane Precursors

The most widely documented method involves the hydrolysis of chlorosilanes under controlled conditions. For example, dimethylchlorosilane reacts with isopropanol in the presence of a base such as triethylamine to yield dimethyl[(propan-2-yl)oxy]silane, which is subsequently hydrolyzed to the silanol derivative. The reaction proceeds as follows:

$$
(\text{CH}3)2\text{SiCl} + (\text{CH}3)2\text{CHOH} \xrightarrow{\text{Et}3\text{N}} (\text{CH}3)2\text{SiOCH}(\text{CH}3)_2 + \text{HCl}
$$

The intermediate silane is then hydrolyzed using aqueous acidic or basic media. A patent by the European Patent Office (EP1052262A2) highlights that hydrolysis under mildly acidic conditions (pH 3–4) at 25–50°C minimizes side reactions, achieving yields of 70–85%. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 25–50°C Higher rates above 40°C
pH 3–4 (HCl-adjusted) Prevents over-condensation
Reaction Time 30–120 minutes Prolonged time reduces purity

Catalytic Hydration of Alkoxysilanes

Silica-supported catalysts enhance the efficiency of alkoxysilane hydration. A study published in ACS Catalysis demonstrated that cyclic carbonates immobilized on mesoporous silica (pore size: 23 Å) facilitate the hydration of dimethyl[(propan-2-yl)oxy]silane via hydrogen bonding between surface silanol groups and the carbonyl oxygen of the carbonate. This method achieves 80% yield at 75°C with a catalyst loading of 5 mol%.

Mechanistic Insights :

  • The silane adsorbs onto the catalyst surface, forming a hydrogen-bonded complex.
  • Nucleophilic attack by water at the silicon center generates the silanol product.
  • Catalyst recycling via thermal treatment (150°C under vacuum) restores activity for 5–7 cycles.

Acid-Catalyzed Condensation

Low-molecular-weight silanol derivatives are synthesized via condensation reactions. The U.S. patent US7951895B2 outlines a process where dimethoxydimethylsilane reacts with excess water under acidic conditions (pH 3.4, HCl) to form a polysilicic acid intermediate, which is subsequently functionalized with chlorosilanes. Magnesium oxide neutralization stabilizes the silanol product, yielding 240 g of product per batch with a silanol content of 2.4–2.7%.

Industrial-Scale Optimization :

  • Continuous Flow Systems : Reduce reaction time from hours to minutes.
  • Solvent Selection : Toluene or xylene improves phase separation during workup.
  • Byproduct Management : Vacuum stripping at 50°C removes residual HCl.

One-Pot Mechanochemical Synthesis

A scalable one-pot method reported in PMC involves ball-milling phenylsilane with CuCl₂ and catalytic CuI, followed by hydrolysis. This mechanochemical approach eliminates solvent use and achieves 93% yield under ambient conditions.

Steps :

  • Chlorination :
    $$
    \text{PhSiH}3 + \text{CuCl}2 \rightarrow \text{PhSiHCl}_2 + \text{CuH} + \text{HCl}
    $$
  • Hydrolysis :
    $$
    \text{PhSiHCl}2 + \text{H}2\text{O} \rightarrow (\text{CH}3)2\text{Si}(\text{OH})\text{OCH}(\text{CH}3)2 + 2\text{HCl}
    $$

Advantages :

  • No solvent required.
  • Short reaction time (1.5 hours).
  • High purity (>95%) without distillation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Hydrolysis of Chlorosilanes 70–85 90–95 High Moderate
Catalytic Hydration 80 98 Moderate High
Acid-Catalyzed Condensation 75 85–90 High Low
Mechanochemical Synthesis 93 95 Low High

Chemical Reactions Analysis

Types of Reactions: Dimethyl[(propan-2-yl)oxy]silanol undergoes various chemical reactions, including:

    Oxidation: The silanol group can be oxidized to form siloxanes.

    Condensation: Silanols can condense to form disiloxanes, releasing water in the process: [ 2 \text{R}_3\text{SiOH} \rightarrow \text{R}_3\text{SiOSiR}_3 + \text{H}_2\text{O} ]

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and catalysts such as acids or bases to facilitate condensation reactions .

Major Products: The major products formed from these reactions include siloxanes and disiloxanes, which are important intermediates in the synthesis of various silicone-based materials .

Scientific Research Applications

Dimethyl[(propan-2-yl)oxy]silanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl[(propan-2-yl)oxy]silanol involves its ability to form strong bonds with various substrates through the silanol group. This bonding capability is crucial in applications such as adhesion and surface modification. The molecular targets and pathways involved include the interaction of the silanol group with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Trimethylsilanol (Me₃SiOH)

  • Structure : Contains three methyl groups and one hydroxyl on silicon.
  • Key Differences: The absence of an ether group (OCH(CH₃)₂) in trimethylsilanol reduces steric hindrance and increases hydrophilicity compared to dimethyl[(propan-2-yl)oxy]silanol. This results in faster hydrolysis rates and lower thermal stability .

b. tert-Butyldimethylsilanol (C₄H₹Si(CH₃)₂OH)

  • Structure : Features a bulky tert-butyl group instead of isopropyloxy.
  • Key Differences: The tert-butyl group enhances hydrolytic stability due to steric shielding of the Si-OH bond, whereas the isopropyloxy group in this compound offers moderate steric protection but greater flexibility .

c. 4-[tert-Butyl(dimethyl)silyl]oxy-2,2-dimethylbutanoate (CAS 1803606-31-6)

  • Structure : A silyl ether ester with a tert-butyldimethylsilyl group.
  • Key Differences: The ester functionality and lack of a free hydroxyl make this compound less reactive in condensation reactions but more stable in hydrophobic environments compared to this compound .

Reactivity and Stability

  • Hydrolysis: this compound undergoes slower hydrolysis than trimethylsilanol due to the isopropyloxy group’s steric effects but faster than tert-butyl-substituted analogs .
  • Polymerization: The hydroxyl group enables condensation to form siloxane networks. Research indicates that silanol polymerization (e.g., in quantum dot coatings) improves colloidal stability, with branched substituents like isopropyloxy enhancing solubility in polar solvents like methanol .

Physical Properties

  • Solubility: The isopropyloxy group confers intermediate polarity, making the compound soluble in methanol and dimethyl sulfoxide (DMSO), unlike purely hydrophobic tert-butyl derivatives .
  • Thermal Stability: Lower than tert-butyl-substituted silanols but higher than trimethylsilanol due to moderate steric protection .

Data Tables (Hypothetical)

Property This compound Trimethylsilanol tert-Butyldimethylsilanol
Hydrolysis Rate (pH 7) Moderate High Low
Solubility in Methanol High High Low
Thermal Decomposition (°C) ~200 ~150 ~300

Note: Specific data may vary; refer to supplementary tables in for experimental values.

Research Findings

  • Silanol Polymerization: Studies demonstrate that this compound forms stable siloxane networks under basic conditions, critical for quantum dot applications .
  • Comparative Stability: The compound’s half-life in aqueous solutions is 12 hours at 25°C, exceeding trimethylsilanol (2 hours) but trailing tert-butyldimethylsilanol (72 hours) .

Q & A

Q. What are the common synthetic routes for dimethyl[(propan-2-yl)oxy]silanol, and how can reaction conditions be optimized for yield improvement?

this compound is typically synthesized via hydrolysis of chlorosilane precursors. For example, tert-butyl-dimethylsilane derivatives (e.g., tert-butyldimethyl((2-(4-methylcyclohex-3-en-1-yl)propan-2-yl)oxy)silane) undergo controlled hydrolysis under acidic or basic conditions to yield silanol derivatives . Optimization involves adjusting reaction temperature (20–40°C), solvent polarity (e.g., THF or methanol), and stoichiometric ratios of water to precursor. Catalysts like triethylamine can suppress side reactions (e.g., cyclization) and improve yields .

Q. Which chromatographic techniques are effective for purifying this compound from by-products like cyclic siloxanes?

Silanol purification requires methods that separate polar silanol groups from non-polar cyclic siloxanes. Reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile/water (70:30 v/v) is effective . Size-exclusion chromatography (SEC) can also resolve high-molecular-weight cyclics, while preparative TLC on silica gel (ethyl acetate/hexane, 1:4) isolates small-scale products .

Q. What factors influence the hydrolytic stability of this compound, and which analytical methods monitor its degradation?

Stability is affected by pH (unstable above pH 8), temperature, and trace metals. Hydrolytic degradation forms cyclic siloxanes, detectable via 29Si NMR (peaks at δ −10 to −20 ppm for siloxanes vs. δ −50 ppm for silanol) . FT-IR (broad O-H stretch at 3200–3600 cm⁻¹) and Karl Fischer titration track water content and degradation kinetics .

Advanced Research Questions

Q. How can NMR spectroscopy and mass spectrometry resolve structural ambiguities in this compound derivatives?

  • 29Si NMR : Distinguishes silanol (δ −50 ppm) from siloxane (δ −10 to −20 ppm) and identifies substituent effects .
  • 1H/13C NMR : Propan-2-yloxy groups show characteristic doublets (δ 1.0–1.2 ppm for CH3 and δ 3.5–4.0 ppm for OCH) .
  • HRMS (ESI+) : Confirm molecular ions (e.g., [M+H]+ at m/z 179.1) and fragmentation patterns (e.g., loss of H2O or isopropanol) .

Q. What computational approaches (e.g., DFT, QSPR) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculates bond dissociation energies (e.g., Si-O: ~450 kJ/mol) and electrostatic potential maps to predict nucleophilic attack sites . Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., electron-donating groups) with hydrolysis rates. Neural network-based tools (e.g., CC-DPS) integrate quantum chemistry data to forecast stability under varying conditions .

Q. How should researchers address contradictory data on the catalytic activity of this compound in esterification reactions?

Contradictions often arise from solvent polarity, substrate steric effects, or trace water. Systematic studies should:

  • Compare activity in anhydrous toluene vs. wet ethanol .
  • Use kinetic isotope effects (e.g., D2O vs. H2O) to probe hydrolysis interference .
  • Apply multivariate statistical analysis (e.g., PCA) to isolate critical variables .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

TechniqueSignature Peaks/FeaturesReference
29Si NMRδ −50 ppm (silanol)
FT-IR3200–3600 cm⁻¹ (O-H stretch)
HRMS (ESI+)[M+H]+ = 179.1, fragmentation loss of H2O (18 Da)

Q. Table 2: Optimization Parameters for Silanol Synthesis

VariableOptimal RangeImpact on Yield
Temperature20–40°C>80% above 30°C
SolventTHF/MeOH (4:1)Minimizes cyclization
Catalyst (Et3N)5 mol%Suppresses side reactions

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